molecular formula C10H9BrO3 B11770329 5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid

5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid

Cat. No.: B11770329
M. Wt: 257.08 g/mol
InChI Key: JKACRIPAJIUBIR-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid: is a chemical compound belonging to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid typically involves the reaction of 5-bromo-2,3-dihydrobenzofuran with nitrophenol to obtain a substituted product. This product is then subjected to reduction and esterification steps to yield the final compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as free radical cyclization and proton quantum tunneling can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, it serves as a probe to study various biochemical pathways and interactions.

Medicine: The compound has potential therapeutic applications due to its biological activities, such as anti-tumor, antibacterial, and antiviral properties .

Industry: In the industrial sector, it is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid
  • 2-Hydroxy-5-nitrobenzaldehyde
  • Ethyl 5-nitrobenzofuran-2-carboxylate

Comparison: Compared to other similar compounds, 5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid stands out due to its unique structural features and diverse biological activities.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

5-bromo-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

InChI

InChI=1S/C10H9BrO3/c1-5-2-6-3-7(11)4-8(10(12)13)9(6)14-5/h3-5H,2H2,1H3,(H,12,13)

InChI Key

JKACRIPAJIUBIR-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C(=CC(=C2)Br)C(=O)O

Origin of Product

United States

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